2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound featuring a tetrazole ring, a thioether linkage, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, phenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.
Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage. This step often requires a base such as triethylamine to facilitate the reaction.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent, such as acetic anhydride, in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydroxide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution of methoxy groups.
Scientific Research Applications
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to inhibit enzymes by binding to their active sites. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but lacks the acetamide and trimethoxyphenyl groups.
N-(3,4,5-Trimethoxyphenyl)acetamide: Lacks the tetrazole and thioether groups.
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetamide: Lacks the trimethoxyphenyl group.
Uniqueness
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of the tetrazole ring, thioether linkage, and trimethoxyphenyl group, which together confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)19-16(24)11-28-18-20-21-22-23(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,24) |
InChI Key |
FGVDEJHBJCXQSM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.